molecular formula C7H10BNO2 B1597750 2,4-Dimethylpyridine-3-boronic acid CAS No. 1029654-16-7

2,4-Dimethylpyridine-3-boronic acid

Cat. No.: B1597750
CAS No.: 1029654-16-7
M. Wt: 150.97 g/mol
InChI Key: BDNGENSUAQQEKF-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1029654-16-7 . It has a molecular weight of 150.97 .


Synthesis Analysis

Pinacol boronic esters, which include this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

One of the known reactions involving this compound is the Suzuki-Miyaura coupling . This is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.97 . The compound is a solid at room temperature .

Scientific Research Applications

Sugar Sensing System

2,4-Dimethylpyridine-3-boronic acid has been utilized in the molecular design of visualized sensing systems for saccharides. This application is based on the interaction of boronic acid-amine, which changes color in the presence of saccharides, enhancing the sensitivity of the sensing system (Koumoto, Takeuchi & Shinkai, 1998).

Bioanalytical and Bioimaging Applications

Boron-dipyrromethene (BODIPY) dyes, which are related to boronic acids, have been investigated for bioanalytical and bioimaging applications. Their stability, particularly under acidic conditions, is crucial for the success of these applications (Wang, Vicente, Mason & Bobadova-Parvanova, 2018).

Synthesis of Aryl Sulfides

Aryl boronic acids, a category that includes this compound, are used in copper-mediated cross-coupling with alkyl thiols. This method is applicable in the synthesis of aryl sulfides, which are significant in various chemical syntheses and pharmaceutical applications (Herradura, Pendola & Guy, 2000).

Catalysis in Organic Reactions

Boronic acids are highly versatile in chemistry, used in organic reactions, molecular recognition, and even medicine. They exhibit inherent catalytic properties, which can be harnessed in various chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez & Maruoka, 2015).

Material Science and Synthesis of Biologically Active Compounds

Boronic acids play a significant role in materials science and the synthesis of biologically active compounds. Their chemical properties and interactions, such as dative bonding and hydrogen bonding, are crucial in these applications (Larkin, Milkevitch, Bhat, Markham, Brooks & Bock, 2008).

Safety and Hazards

2,4-Dimethylpyridine-3-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-4-9-6(2)7(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNGENSUAQQEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376729
Record name 2,4-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-16-7
Record name 2,4-Dimethylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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